1-Benzyl-2,5-dimethylpiperidin-3-amine
Overview
Description
1-Benzyl-2,5-dimethylpiperidin-3-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpiperidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 2,5-dimethylpiperidin-3-one under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time can be optimized to achieve the desired purity and yield of the compound.
Chemical Reactions Analysis
1-Benzyl-2,5-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The oxidation reaction typically occurs under mild conditions and results in the formation of a stable N-oxide product.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the compound to its corresponding amine or other reduced derivatives.
Substitution: Substitution reactions can be carried out using various electrophiles or nucleophiles. For example, the compound can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively. The choice of reagent and reaction conditions can influence the selectivity and yield of the substitution products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
N-oxide derivatives (from oxidation)
Reduced amines (from reduction)
Alkylated or acylated derivatives (from substitution)
Scientific Research Applications
1-Benzyl-2,5-dimethylpiperidin-3-amine has various scientific research applications across different fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Its piperidine ring structure makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, the compound can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its structural similarity to natural substrates or ligands allows it to modulate biological processes and provide insights into molecular mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, cardiovascular diseases, and other conditions. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including dyes, pigments, and polymers. Its unique chemical properties enable its incorporation into diverse industrial applications.
Mechanism of Action
The mechanism by which 1-Benzyl-2,5-dimethylpiperidin-3-amine exerts its effects depends on its specific application. The exact pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, or direct binding to active sites.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways
Receptors: Binding to receptors to modulate signal transduction pathways
Proteins: Interaction with structural or functional proteins to alter cellular processes
Comparison with Similar Compounds
1-Benzyl-2,5-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
N-Benzylpiperidine: Similar structure but lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylpiperidine: Lacks the benzyl group substitution.
N-Methylpiperidine: Similar piperidine ring but with a single methyl group.
Uniqueness: The presence of both the benzyl group and the two methyl groups on the piperidine ring makes this compound unique compared to its analogs. This combination of substituents provides distinct chemical and biological properties, enhancing its utility in various applications.
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Properties
IUPAC Name |
1-benzyl-2,5-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)12(2)16(9-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWATXLKGPBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N(C1)CC2=CC=CC=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237124 | |
Record name | 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-93-5 | |
Record name | 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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